molecular formula C14H23N B14229474 N-(4-ethylbenzyl)-N-methylbutan-1-amine CAS No. 827333-01-7

N-(4-ethylbenzyl)-N-methylbutan-1-amine

Cat. No.: B14229474
CAS No.: 827333-01-7
M. Wt: 205.34 g/mol
InChI Key: AWVMBALEMUENQB-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N-methylbutan-1-amine is a synthetic amine compound of significant interest in biomedical research, particularly in the fields of immunology and oncology. Structurally, it belongs to a class of N-benzyl-N-methylalkylamine compounds that have been identified in garlic and have demonstrated potent bioactive properties in scientific studies. Research on closely related analogues, such as N-benzyl-N-methyldecan-1-amine (BMDA), has shown a robust profile of anti-inflammatory activity. These compounds have been demonstrated to alleviate symptoms in experimental models of inflammatory diseases, including atopic dermatitis-like skin lesions and colitis . The proposed mechanism of action involves the inhibition of key pro-inflammatory signaling pathways, such as JNK, p38 MAPK, and NF-κB, leading to a downstream reduction in the production of mediators like TNF-α, IL-1β, and IL-6 . Furthermore, compounds within this structural class exhibit notable anti-cancer effects. Studies on specific analogues have shown they can exert anti-proliferative effects, sensitize cancer cells to apoptosis, and inhibit invasive phenotypes, such as cell migration and sphere formation. These actions are linked to the inhibition of pathways like Akt-ERK and β-catenin . Researchers can leverage this compound as a valuable chemical tool to further investigate these mechanisms and explore its potential therapeutic applications. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

827333-01-7

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-methylbutan-1-amine

InChI

InChI=1S/C14H23N/c1-4-6-11-15(3)12-14-9-7-13(5-2)8-10-14/h7-10H,4-6,11-12H2,1-3H3

InChI Key

AWVMBALEMUENQB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CC1=CC=C(C=C1)CC

Origin of Product

United States

Preparation Methods

Sequential Alkylation of Methylamine

A two-step alkylation strategy offers a direct route to N-(4-ethylbenzyl)-N-methylbutan-1-amine. In the first stage, methylamine undergoes alkylation with 1-bromobutane in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, yielding N-methylbutan-1-amine. The secondary amine is subsequently reacted with 4-ethylbenzyl bromide under similar conditions, though elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) are often necessary to overcome steric hindrance.

Key Considerations :

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may require rigorous drying to prevent hydrolysis of the benzyl halide.
  • Stoichiometry : A 10–20% excess of 4-ethylbenzyl bromide ensures complete consumption of N-methylbutan-1-amine, minimizing di-alkylation byproducts.
  • Yield Optimization : Reported yields for analogous tertiary amines in patent literature range from 65% to 78% after column chromatography.

Single-Pot Alkylation Using Phase-Transfer Catalysis

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate the reaction between methylamine, 1-bromobutane, and 4-ethylbenzyl chloride in a biphasic water-toluene system. This method reduces reaction times to 8–12 hours at 50°C, with yields comparable to sequential alkylation (70–75%).

Reductive Amination Pathways

Direct Reductive Amination of Butyraldehyde

Butyraldehyde and 4-ethylbenzylamine undergo condensation in methanol at 25°C for 6 hours, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (maintained by acetic acid) yields N-(4-ethylbenzyl)butan-1-amine, which is methylated using iodomethane (CH₃I) in the presence of potassium hydroxide (KOH).

Advantages :

  • Selectivity : NaBH₃CN selectively reduces imines without attacking aldehydes, achieving >90% conversion.
  • Mild Conditions : Avoids high temperatures, making this route suitable for thermally labile intermediates.

Limitations :

  • Multi-Step Process : Requires isolation of the secondary amine prior to methylation, increasing overall process time.
  • Byproduct Formation : Quaternization may occur during methylation, necessitating careful stoichiometric control.

Catalytic Hydrogenation of Nitriles

An alternative route involves the reaction of 4-ethylbenzyl chloride with N-methylbutyronitrile in acetonitrile at 120°C for 24 hours, followed by hydrogenation over Raney nickel (Ra–Ni) at 50 bar H₂ and 80°C. This method directly yields the tertiary amine with 82–85% purity after distillation.

Palladium-Catalyzed Cross-Coupling Approaches

Drawing from methodologies in US20030065211A1, Buchwald-Hartwig amination between 4-ethylbenzyl bromide and N-methylbutan-1-amine has been explored. Using a palladium(II) acetate (Pd(OAc)₂) catalyst with Xantphos as a ligand and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C, this method achieves 68–72% yield after 18 hours.

Mechanistic Insights :

  • Oxidative addition of Pd(0) to the benzyl bromide forms a Pd(II) intermediate.
  • Ligand exchange with the amine followed by reductive elimination yields the tertiary amine product.

Optimization Parameters :

  • Ligand Effects : Bulky phosphine ligands (e.g., DavePhos) improve turnover frequency but increase catalyst cost.
  • Solvent Impact : Aromatic solvents like toluene minimize side reactions compared to polar aprotic alternatives.

Solid-Phase Synthesis for High-Throughput Applications

Immobilizing N-methylbutan-1-amine on Wang resin via a carboxylic acid linker enables iterative alkylation with 4-ethylbenzyl bromide in dichloromethane (DCM). Cleavage with trifluoroacetic acid (TFA) releases the product with 89–92% purity, as validated by HPLC.

Applications :

  • Combinatorial Chemistry : Facilitates parallel synthesis of structural analogs for pharmacological screening.
  • Scale-Up Challenges : Resin swelling and limited loading capacity restrict industrial applicability.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantages Limitations
Sequential Alkylation 75 95 36 Simple reagents Long duration, byproducts
Reductive Amination 68 92 18 Mild conditions Multi-step, costly reductants
Pd-Catalyzed Coupling 72 94 18 Atom-economic Catalyst cost, oxygen sensitivity
Solid-Phase Synthesis 90 89 24 High throughput Limited scalability

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-N-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(4-ethylbenzyl)-N-methylbutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(4-ethylbenzyl)-N-methylbutan-1-amine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP)* Notable Spectral Data (NMR, MS)
This compound C₁₄H₂₃N 209.34 4-ethylbenzyl, N-methyl, butanamine ~3.2 (estimated) δ 1.21 (t, CH₂CH₃), δ 2.64 (q, CH₂CH₃)
N-(4-methylbenzyl)butan-1-amine C₁₂H₁₉N 177.29 4-methylbenzyl, butanamine ~2.8 δ 2.32 (s, CH₃), m/z 177 ([M+H]⁺)
1-(4-ethylbenzyl)maleimide (35) C₁₃H₁₃NO₂ 215.25 4-ethylbenzyl, maleimide ring ~2.5 IR: 1,592 cm⁻¹ (C=O stretch)
N-Methyl-4-phenylbutan-1-amine C₁₁H₁₇N 163.26 Phenylbutyl, N-methyl ~2.9 δ 7.32 (m, aromatic H)

*LogP values estimated using fragment-based methods.

Key Observations :

  • Ethyl vs.
  • Maleimide Functionalization : 1-(4-ethylbenzyl)maleimide (35) exhibits distinct reactivity due to the maleimide ring, enabling covalent binding to thiol groups in enzymes, as evidenced by its inhibitory activity against hMGL (IC₅₀ ~10 μM) .

Spectroscopic and Analytical Data

  • NMR Signatures : The ethyl group in the target compound is expected to show triplet (δ ~1.21) and quartet (δ ~2.64) signals for CH₂CH₃, similar to 1,3-bis(4-ethylbenzyl)perhydrobenzimidazolinium chloride (3b) .
  • Mass Spectrometry : Analogs like N-(4-methylbenzyl)butan-1-amine exhibit [M+H]⁺ peaks at m/z 177, while the target compound would likely show a molecular ion at m/z 209 .

Biological Activity

N-(4-ethylbenzyl)-N-methylbutan-1-amine, commonly referred to as a substituted amine, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes existing research findings on its biological properties, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethylbenzyl group and a methylbutanamine moiety. This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of similar amines exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves interference with bacterial cell wall synthesis or protein synthesis pathways.

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. For example, pretreatment of THP-1 cells with related compounds demonstrated a significant reduction in cytokine production, suggesting a potential pathway for therapeutic use in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound derivatives in treating inflammatory conditions:

  • Inflammatory Bowel Disease (IBD) : In a rat model, administration of related amines reduced colitis severity significantly, as evidenced by decreased myeloperoxidase activity—an indicator of neutrophil infiltration and inflammation .
  • Rheumatoid Arthritis : The compound's ability to modulate inflammatory pathways suggests potential applications in managing rheumatoid arthritis symptoms through the inhibition of key inflammatory mediators .

Pharmacokinetics and Toxicity

Preliminary studies on pharmacokinetics indicate favorable absorption and distribution characteristics for this compound. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Toxicity assessments show that concentrations up to 0.25 mM do not significantly affect cell viability in Vero and HepG2 cell lines, indicating a promising safety profile for further development .

Q & A

Q. How does This compound interact with biological targets, and what assays are suitable for mechanistic studies?

  • Methodological Answer : Preliminary MTT assays (e.g., IC50 determination) and molecular docking (AutoDock Vina) can screen for receptor binding (e.g., serotonin transporters). Radiolabeling (e.g., <sup>14</sup>C) enables metabolic tracing in vitro .

Data Gaps and Research Recommendations

  • Ecotoxicity : No LC50 or NOEC values are available for aquatic organisms .
  • Stereoselective Synthesis : Limited data on enantioselective catalytic systems for this amine .
  • Advanced Characterization : Cryo-EM or X-ray crystallography could resolve solid-state packing effects .

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